2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid
Description
2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid (CAS: 1260880-17-8) is a Boc (tert-butoxycarbonyl)-protected amino acid derivative with the molecular formula C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol . Its structure features a pyridin-3-yl group attached to an acetic acid backbone, with a Boc-protected amino group at the 2-position of the pyridine ring. This compound is widely utilized in medicinal chemistry and peptide synthesis due to the Boc group’s role in protecting amines during multi-step reactions .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-10-8(7-9(15)16)5-4-6-13-10/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWUZICWFKKKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260880-17-8 | |
| Record name | 2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid typically involves the protection of the amino group on the pyridine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino pyridine is then reacted with bromoacetic acid or its derivatives to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using appropriate reagents.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino compound.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives depending on the reagents used.
Deprotection Reactions: The free amino pyridine derivative.
Scientific Research Applications
2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic procedures. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
Key Observations :
- The pyridin-3-yl group distinguishes the target compound from aliphatic analogs like 3-[Boc-amino]-2-methylpropionic acid, which lacks aromaticity and may exhibit lower solubility in polar solvents .
- The (2S)-enantiomer (CAS: 1505575-72-3) highlights stereochemical considerations; enantiomers can exhibit divergent biological activities .
Comparison with 3-[Boc-amino]-2-methylpropionic Acid ()
- Synthesis: This analog is synthesized via catalytic hydrogenation of ethyl-2-cyanopropionate with Boc anhydride, followed by hydrolysis .
- Key Difference : The absence of pyridine simplifies the synthesis, avoiding challenges associated with aromatic ring functionalization.
Physical and Chemical Properties
Notes:
Biological Activity
2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid, a compound featuring a pyridine moiety and a tert-butoxycarbonyl (Boc) protective group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antiviral, anti-inflammatory, and antibacterial properties, drawing on recent research findings.
- Molecular Formula : C14H20N2O4
- Molecular Weight : 280.32 g/mol
- CAS Number : 174893-88-0
Antiviral Activity
Research indicates that compounds containing β-amino acid moieties, such as this compound, exhibit significant antiviral properties. For instance, derivatives of β-amino acids have been shown to inhibit neuraminidase, an enzyme critical for the replication of the influenza virus. A study highlighted that related compounds demonstrated IC50 values around 50 μM against neuraminidase, suggesting that modifications in the structure can enhance antiviral potency .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies have shown that similar derivatives can suppress the production of pro-inflammatory cytokines such as TNF α in response to lipopolysaccharide (LPS) stimulation. This suggests a mechanism through which these compounds may mitigate inflammatory responses .
Case Study 1: Neuraminidase Inhibition
A study conducted by Wang et al. synthesized several β-amino acid derivatives, including those structurally similar to this compound. The results indicated that these compounds could serve as leads for developing new neuraminidase inhibitors. Notably, compound A-87380 was highlighted for its modest activity against neuraminidase with an IC50 of 50 μM .
Case Study 2: Anti-inflammatory Effects
In another investigation, derivatives were tested for their ability to inhibit TNF α production in macrophages activated by LPS. The results showed that certain modifications led to a significant reduction in TNF α levels, indicating the potential of these compounds in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. How does the compound interact with biological targets in medicinal chemistry research?
- Mechanistic Probes :
- Enzyme Inhibition : Screen against kinase or protease targets using fluorescence polarization assays.
- Molecular Docking : Model interactions with active sites (e.g., pyridine ring’s π-π stacking with aromatic residues) .
- SAR Studies : Synthesize analogs with modified pyridine substituents to map structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
